

Application Note: Strategic Functionalization of 2-Chloro-5-fluoro-N-methylaniline

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-N-methylaniline

CAS No.: 1070892-72-6

Cat. No.: B3079500

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Executive Summary

2-Chloro-5-fluoro-N-methylaniline (CAS: 1805561-33-0 / Generic analogues) represents a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors (e.g., EGFR, MEK) and CNS-active agents. Its structural utility lies in its dense functionality:

- Secondary Amine (-Me): A nucleophilic handle for amidation or Buchwald-Hartwig coupling.
- Ortho-Chloride: An electrophilic site for Suzuki-Miyaura cross-coupling or cyclization sequences.
- Meta-Fluorine: A bioisostere that modulates metabolic stability and lipophilicity without introducing steric bulk.

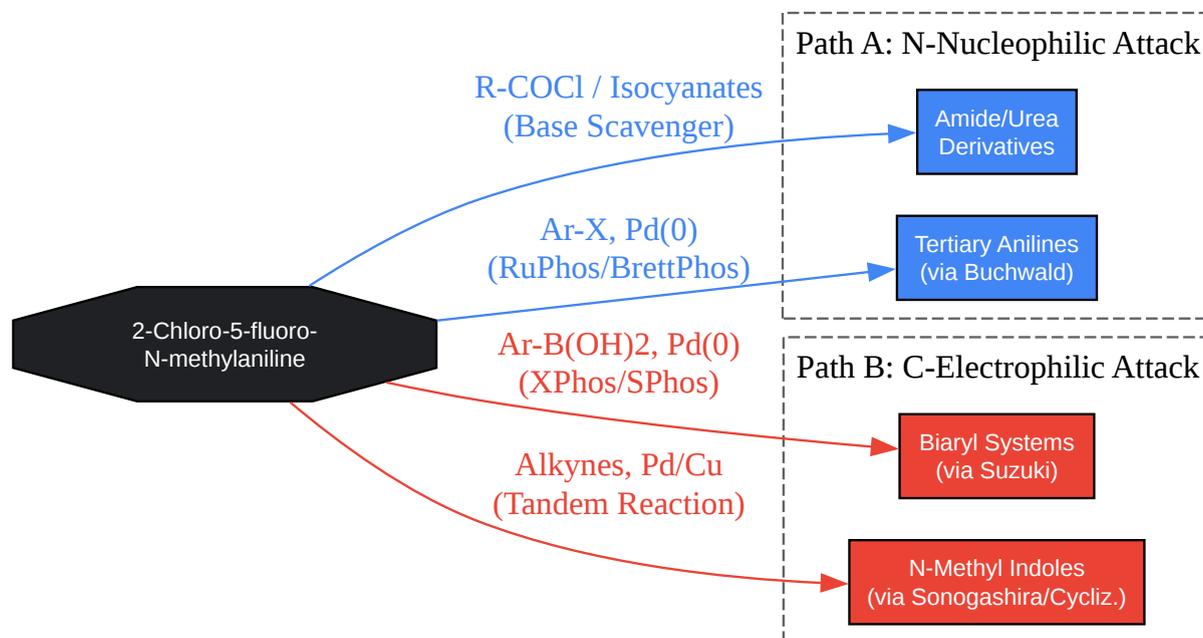
This guide provides validated protocols for selectively engaging these functional groups, overcoming the specific steric challenge posed by the ortho-chloro substituent adjacent to the -methyl group.

Chemo-Physical Profile & Reactivity Landscape[1]

The reactivity of this scaffold is governed by the competing electronics of the halogenated ring and the steric environment of the amine.

Property	Value / Characteristic	Impact on Synthesis
Molecular Formula		--
pKa (Conjugate Acid)	~3.5 - 4.0 (Est.)	Low basicity due to EWG (F, Cl) on ring. Requires stronger bases/catalysts for nucleophilic attack.
Steric Profile	High (-Cl)	The ortho-Cl hinders the -Me group, requiring specialized ligands (e.g., RuPhos, BrettPhos) for C-N coupling.
Electrophilicity	Moderate (C-Cl)	The C-Cl bond is deactivated relative to C-Br/C-I but accessible via Pd-catalysis using electron-rich phosphines (e.g., XPhos).

Reactivity Map (Graphviz)



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Figure 1: Chemo-selectivity map illustrating the divergent synthetic pathways accessible from the scaffold.[1]

Module 1: C-N Cross-Coupling (Buchwald-Hartwig) [2]

Objective: Synthesize tertiary anilines by coupling the secondary amine of the scaffold with an aryl/heteroaryl halide. Challenge: The ortho-chloro group creates significant steric hindrance, and the meta-fluoro group reduces the nucleophilicity of the nitrogen. Standard ligands (BINAP, dppf) often fail. Solution: Use RuPhos or BrettPhos precatalysts, which are specifically designed for hindered secondary amines.

Detailed Protocol

Reagents:

- Nucleophile: **2-Chloro-5-fluoro-N-methylaniline** (1.0 equiv)

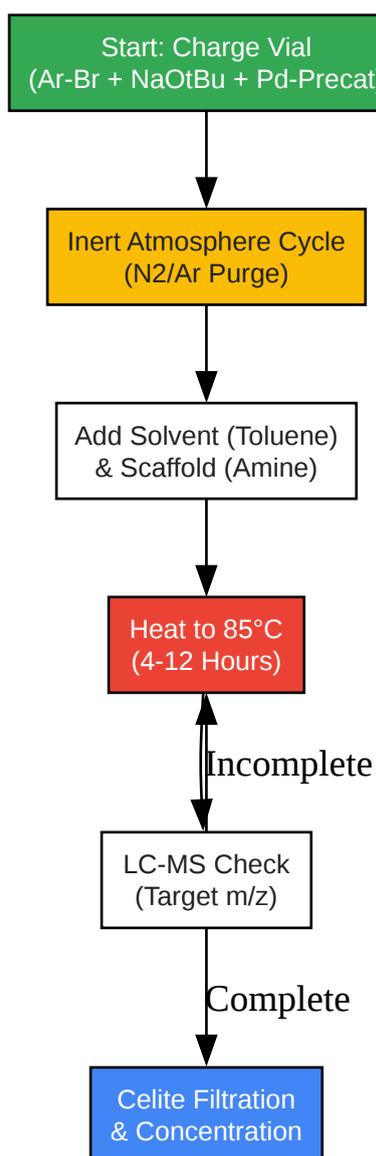
- Electrophile: Aryl Bromide/Chloride (1.1 equiv)[1]
- Catalyst: RuPhos Pd G4 (2-3 mol%)
- Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
- Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

- Preparation (Glovebox/Schlenk Line):
 - Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and NaOtBu (1.5 mmol, 144 mg).
 - Note: If the electrophile is a solid, add it here. If liquid, add after solvent.
 - Add RuPhos Pd G4 (0.02 mmol, ~17 mg). Rationale: G4 precatalysts ensure rapid activation of the Pd(0) species even at lower temperatures.
- Solvent Addition:
 - Seal the vial and purge with Nitrogen/Argon (3 cycles).
 - Inject anhydrous Toluene (4 mL, 0.25 M concentration) via syringe.
- Substrate Addition:
 - Inject **2-Chloro-5-fluoro-N-methylaniline** (1.0 mmol) slowly.
 - Critical: Ensure the amine is free of hydrochloride salts. If starting from HCl salt, pre-neutralize or add an extra equivalent of base.
- Reaction:
 - Heat the block to 85°C for 4–12 hours.
 - Monitor via LC-MS.[1] Look for the disappearance of the starting aniline (m/z ~160).

- Workup:
 - Cool to room temperature.[2][3] Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd residues and inorganic salts.
 - Concentrate in vacuo.
 - Purify via Flash Chromatography (Hexanes/EtOAc gradient).

Visual Workflow (Graphviz)



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Figure 2: Operational workflow for the RuPhos-mediated Buchwald-Hartwig coupling.

Module 2: C-C Cross-Coupling (Suzuki-Miyaura)[5]

Objective: Functionalize the ortho-position by displacing the chloride with an aryl boronic acid.

Challenge: Aryl chlorides are less reactive than bromides. The adjacent

-methyl group can coordinate to Pd, potentially poisoning the catalyst or slowing oxidative addition. Solution: Use XPhos Pd G3 or SPhos Pd G3. These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition into the challenging Ar-Cl bond.

Detailed Protocol

Reagents:

- Substrate: **2-Chloro-5-fluoro-N-methylaniline** (1.0 equiv)
- Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]
- Catalyst: XPhos Pd G3 (2 mol%)
- Base: Potassium Phosphate Tribasic () (2.0 equiv) or .
- Solvent: 1,4-Dioxane / Water (4:1 ratio). Rationale: Water is essential for the activation of the boronic acid.

Step-by-Step Workflow:

- Setup:
 - In a reaction tube, combine the Aniline substrate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and (2.0 mmol).
 - Add XPhos Pd G3 (0.02 mmol).

- Degassing:
 - Add 1,4-Dioxane (4 mL) and Water (1 mL).
 - Degas the mixture by bubbling Nitrogen through the solution for 5 minutes (sparging). Oxygen inhibition is a common failure mode in Suzuki couplings.
- Reaction:
 - Seal and heat to 100°C for 2–6 hours.
 - Observation: The reaction mixture usually turns black (Pd precipitation) upon completion.
- Workup:
 - Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
 - Wash combined organics with brine, dry over
 - Purify via column chromatography.^[2]

Module 3: Heterocycle Synthesis (N-Methyl Indoles)

Objective: Synthesize

-methyl-5-fluoroindole derivatives. Route: One-pot Sonogashira coupling followed by cyclization. Mechanism: The ortho-chloro and N-methyl amine are perfectly positioned for a cascade reaction with a terminal alkyne.

Protocol Summary:

- Reaction: Combine Scaffold + Terminal Alkyne +
(5 mol%) + CuI (2 mol%) +
(3 equiv) in DMF.
- Conditions: Heat to 120°C in a sealed tube.

- Note: The high temperature forces the initial Sonogashira coupling (at the Cl) and the subsequent hydroamination (cyclization) to form the indole core.

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